
Molecular weight and formula of [RuI2(p-
cymene)]2

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
Diiodo(p-

cymene)ruthenium(II)dimmer

Cat. No.: B1436802 Get Quote

An In-depth Technical Guide to [RuI₂(p-cymene)]₂

Authored for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the organometallic compound

Diiodo(p-cymene)ruthenium(II) dimer, with the formula [RuI₂(p-cymene)]₂. It covers its chemical

and physical properties, detailed synthesis protocols, characterization methods, and key

applications, particularly in the field of catalysis.

Physicochemical and Spectroscopic Properties
[RuI₂(p-cymene)]₂ is a dimeric ruthenium complex featuring a p-cymene ligand coordinated to

each ruthenium center. The two ruthenium atoms are typically bridged by two iodide ligands. It

serves as a crucial precursor for the synthesis of various monomeric ruthenium catalysts.
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Property Data Reference

Molecular Formula C₂₀H₂₈I₄Ru₂ [1]

Molecular Weight 978.20 g/mol [1]

IUPAC Name
Diiodo(p-cymene)ruthenium(II)

dimer
[1]

CAS Number 90614-07-6 [1]

Appearance Dark violet powder [1]

Synthesis and Experimental Protocols
The most common and cost-effective synthesis of [RuI₂(p-cymene)]₂ involves a halide

exchange reaction starting from its more readily available chloro-analogue, [RuCl₂(p-

cymene)]₂.[2]

Synthesis of the Precursor, [RuCl₂(p-cymene)]₂
The chloro-dimer precursor is typically synthesized by reacting ruthenium(III) chloride trihydrate

with a p-cymene source, such as α-phellandrene or α-terpinene, in an alcohol solvent.[2][3]

Experimental Protocol:

Ruthenium(III) chloride trihydrate (RuCl₃·3H₂O) is dissolved in ethanol.

An excess of α-phellandrene is added to the solution.

The mixture is refluxed for several hours, during which the color of the solution changes,

indicating the formation of the complex.

Upon cooling, the product, [RuCl₂(p-cymene)]₂, precipitates as a red solid.

The solid is collected by filtration, washed with cold ethanol and diethyl ether, and dried

under vacuum. A typical yield for this reaction is over 90%.[3]

Halide Exchange Synthesis of [RuI₂(p-cymene)]₂
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Experimental Protocol:

The precursor, [RuCl₂(p-cymene)]₂ (1 equivalent), is dissolved in acetone.

An excess of sodium iodide (NaI) is added to the solution.

The reaction mixture is stirred at room temperature. The progress of the halide exchange is

monitored by observing the color change from red-orange to dark violet.

After the reaction is complete (typically a few hours), the solvent is removed under reduced

pressure.

The resulting solid is washed with water to remove the sodium chloride byproduct and then

with a non-polar solvent like hexane to remove any unreacted starting material.

The final product, [RuI₂(p-cymene)]₂, is obtained as a dark violet powder after drying. Yields

for this halide exchange are typically high, often around 80%.[2]

Characterization
The structural identity and purity of [RuI₂(p-cymene)]₂ and its derivatives are confirmed using a

suite of standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the

presence and structure of the p-cymene ligand.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to verify

the molecular weight and isotopic distribution, confirming the elemental composition.[1]

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify characteristic vibrational modes

of the p-cymene ligand and the overall complex structure.

Elemental Analysis: Provides the percentage composition of carbon, hydrogen, and other

elements, which is compared against the calculated theoretical values.

Single-Crystal X-ray Diffraction: This technique provides definitive structural information,

including bond lengths, bond angles, and the three-dimensional arrangement of the dimeric

complex.
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Reactivity and Catalytic Applications
[RuI₂(p-cymene)]₂ is primarily valued as a catalyst precursor. The dimer readily undergoes

bridge-cleavage reactions in the presence of Lewis bases, such as phosphines or amines, to

form monomeric "piano-stool" complexes of the general formula (p-cymene)RuI₂L.[4] This

reactivity is fundamental to its use in catalysis.

Key Applications:

Transfer Hydrogenation: Ruthenium-p-cymene complexes are effective catalysts for transfer

hydrogenation reactions, which are crucial in the synthesis of fine chemicals and

pharmaceuticals.[2]

C-H Bond Activation/Functionalization: These complexes can catalyze reactions involving the

direct functionalization of C-H bonds, offering more efficient and atom-economical synthetic

routes.[5]

Redox-Neutral Alkylation: The combination of [RuI₂(p-cymene)]₂ with specific phosphine

ligands, such as DPEPhos, has been shown to be a highly effective catalyst system for the

N-alkylation of amines with alcohols.[2]

Visualized Workflows and Pathways
Synthesis and Application Workflow
The following diagram illustrates the general workflow from the starting ruthenium salt to the

synthesis of the target iodo-dimer and its subsequent use as a catalyst precursor.
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Synthesis and Application Workflow for [RuI₂(p-cymene)]₂.

General Reactivity Pathway
This diagram shows the fundamental bridge-cleavage reaction of the [RuI₂(p-cymene)]₂ dimer

with a generic Lewis base ligand (L) to form two equivalents of the monomeric complex.

Dimer Bridge-Cleavage Reaction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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